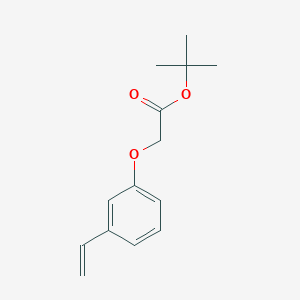
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester is an organic compound with the molecular formula C14H18O3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tert-butyl ester group, and the phenyl ring is substituted with a vinyl group at the 3-position. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Vinyl-phenoxy)-acetic acid tert-butyl ester typically involves the esterification of (3-Vinylphenoxy)-acetic acid with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of phosphorus trichloride (PCl3) as a catalyst, which facilitates the formation of the ester bond under mild conditions . Another approach involves the use of flow microreactor systems, which offer a more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into the compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes are advantageous as they provide better control over reaction conditions, reduce waste, and improve overall yield and efficiency .
化学反应分析
Types of Reactions
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of (3-Vinyl-phenoxy)-acetic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, while the ester group can be hydrolyzed to release the corresponding acid and alcohol. These reactions are facilitated by specific enzymes and catalysts, which target the ester and vinyl groups, leading to the formation of various products .
相似化合物的比较
Similar Compounds
- (3-Vinylphenoxy)-acetic acid methyl ester
- (3-Vinylphenoxy)-acetic acid ethyl ester
- (3-Vinylphenoxy)-acetic acid isopropyl ester
Uniqueness
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it more resistant to hydrolysis and other chemical reactions, enhancing its utility in various applications .
属性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
tert-butyl 2-(3-ethenylphenoxy)acetate |
InChI |
InChI=1S/C14H18O3/c1-5-11-7-6-8-12(9-11)16-10-13(15)17-14(2,3)4/h5-9H,1,10H2,2-4H3 |
InChI 键 |
PTVAFUMXLZLZEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















